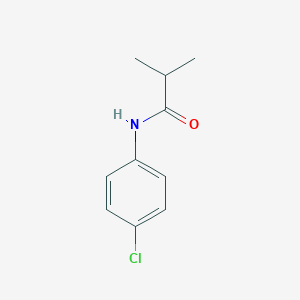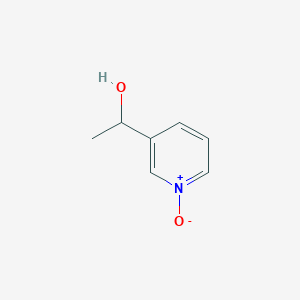
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide, also known as Etizolam, is a chemical compound that belongs to the thienodiazepine class. It has been used in scientific research for its unique pharmacological properties, including anxiolytic, sedative, hypnotic, and anticonvulsant effects.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has been widely used in scientific research for its pharmacological properties. It has been shown to have anxiolytic, sedative, hypnotic, and anticonvulsant effects. This makes it a useful tool for studying the mechanisms behind anxiety, sleep disorders, and epilepsy. 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has also been used in animal models to investigate the effects of stress on the central nervous system.
Mechanism Of Action
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide works by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. By enhancing GABA activity, 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide produces its anxiolytic, sedative, and anticonvulsant effects.
Biochemical And Physiological Effects
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has a range of biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. It also has anticonvulsant properties, making it useful in the treatment of epilepsy. 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has been shown to have a short half-life and is rapidly metabolized in the liver.
Advantages And Limitations For Lab Experiments
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has several advantages for use in lab experiments. It has a high potency and is effective at low doses, which makes it a cost-effective tool for research. It also has a shorter half-life than other benzodiazepines, which allows for more precise dosing. However, 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has limitations as well. It has a high potential for abuse and dependence, which makes it difficult to use in human studies. It can also cause respiratory depression and other adverse effects at high doses.
Future Directions
The use of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide in scientific research is still evolving, and there are many future directions for its use. One area of interest is the development of new drugs that target the GABA receptor system. Another area of interest is the investigation of the effects of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide on different types of anxiety disorders, such as social anxiety disorder and post-traumatic stress disorder. Additionally, there is a need for further research into the potential risks and benefits of using 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide in humans.
Conclusion
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide, or 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide, is a chemical compound that has been used in scientific research for its unique pharmacological properties. It has anxiolytic, sedative, hypnotic, and anticonvulsant effects, making it a useful tool for studying the mechanisms behind anxiety, sleep disorders, and epilepsy. While 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has advantages for use in lab experiments, it also has limitations and potential risks. Further research is needed to fully understand the potential benefits and risks of using 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide in humans.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide involves the reaction between 2-(4-chlorophenyl)acetic acid and 2-aminoethoxybenzene in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide. The purity and yield of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide can be improved through various purification techniques, including recrystallization, column chromatography, and HPLC.
properties
CAS RN |
5813-69-4 |
|---|---|
Product Name |
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide |
Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-15-6-4-3-5-14(15)18-16(19)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3,(H,18,19) |
InChI Key |
NUXAPQGXRHEUJT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)


![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)
![2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B184430.png)




![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)


